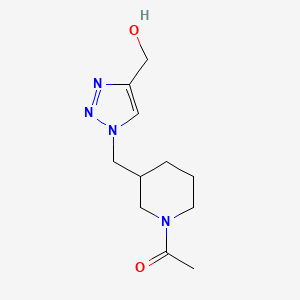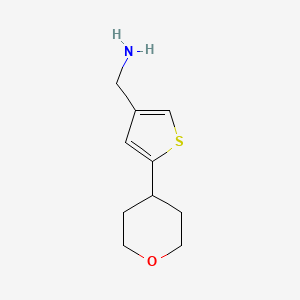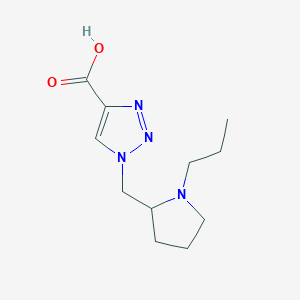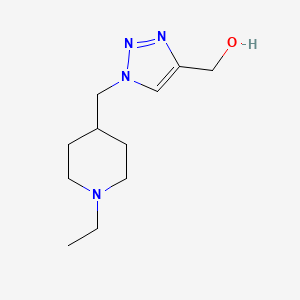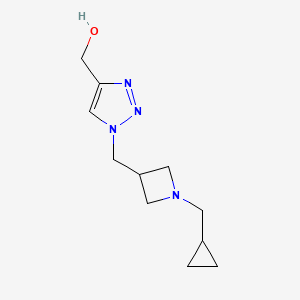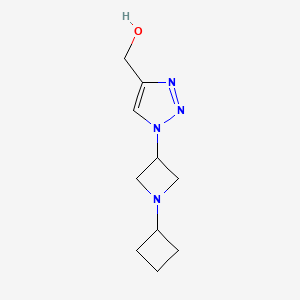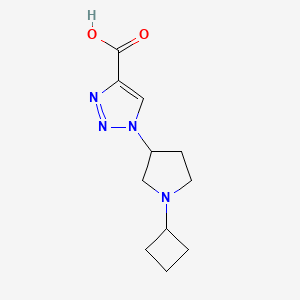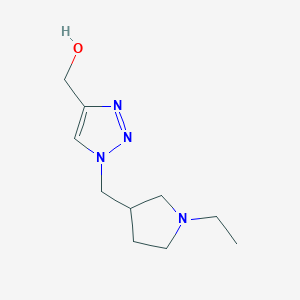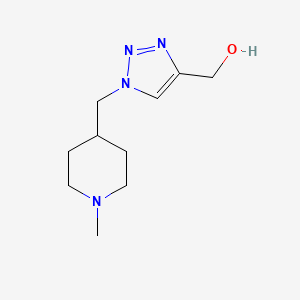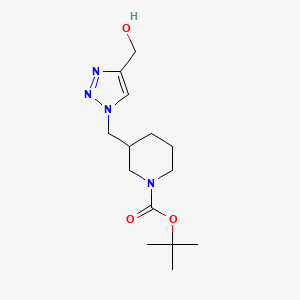![molecular formula C7H8ClN3 B1482136 7-(クロロメチル)-1-メチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 1824407-94-4](/img/structure/B1482136.png)
7-(クロロメチル)-1-メチル-1H-イミダゾ[1,2-b]ピラゾール
概要
説明
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: is a heterocyclic compound that belongs to the class of imidazoles and pyrazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Chemistry: In chemistry, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities .
Medicine: In medicinal chemistry, derivatives of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole are explored for their therapeutic potential. They are investigated as potential drug candidates for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of advanced materials with specific functionalities .
作用機序
Target of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit anti-inflammatory and antifungal activities, suggesting potential targets could be inflammatory mediators and fungal pathogens.
Mode of Action
Related compounds such as pyrazole derivatives have been reported to inhibit the expression and activities of certain vital inflammatory mediators . In the context of antifungal activity, some pyrazole derivatives act as succinate dehydrogenase inhibitors (SDHIs), interfering with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Related compounds such as pyrazole derivatives have been reported to affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase , an important membrane complex providing energy for the growth of pathogenic bacteria.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods .
Result of Action
Related compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .
Action Environment
The development of new antimicrobial and antiviral compounds is a major goal in the context of today’s global health concerns .
生化学分析
Biochemical Properties
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . The mechanism involves disruption of cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can modulate the activity of transcription factors, resulting in the downregulation of genes essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby halting the phosphorylation cascade necessary for cell cycle progression. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by direct binding to DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may form, which could potentially alter its efficacy and safety profile. Long-term exposure to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been associated with persistent changes in cellular metabolism and gene expression, indicating potential for both therapeutic and adverse effects.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, toxic effects become apparent, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the cell. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can influence the activity of enzymes involved in energy metabolism, thereby impacting cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins within the cytoplasm can facilitate its distribution to target sites, such as the nucleus or mitochondria. The localization and accumulation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells can significantly influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and energy production. The localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is influenced by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions: 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form oxidized derivatives, which may have different biological activities.
Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed:
類似化合物との比較
1-methyl-1H-imidazo[1,2-b]pyrazole: Similar in structure but lacks the chloromethyl group.
7-(bromomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
7-(hydroxymethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: The presence of the chloromethyl group in 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole makes it unique compared to its analogsAdditionally, the combination of imidazole and pyrazole rings in the structure provides a unique scaffold for drug discovery and development .
特性
IUPAC Name |
7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYUVWEDJFKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


